molecular formula C22H23ClN2O2 B12162993 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B12162993
M. Wt: 382.9 g/mol
InChI Key: LHBAPULVYJYDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features an indole moiety, a tetrahydropyran ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the formation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the chloro substituent and the ethyl side chain.

The next step involves the formation of the tetrahydropyran ring, which can be achieved through a cyclization reaction. The final step is the coupling of the indole derivative with the tetrahydropyran carboxylic acid derivative to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield quinonoid derivatives, while reduction of the carboxamide group can produce the corresponding amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is likely related to its ability to interact with biological targets such as enzymes and receptors. The indole moiety can bind to various proteins, potentially inhibiting their activity or altering their function. The chloro substituent and the carboxamide group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of an indole moiety with a chloro substituent, a tetrahydropyran ring, and a carboxamide group. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds .

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety and a tetrahydropyran ring. Its molecular formula is C23H26ClN2O3C_{23}H_{26}ClN_2O_3 with a molecular weight of approximately 396.91 g/mol. The presence of the chloro-substituted indole group suggests significant biological activity, particularly in modulating inflammatory pathways and cancer progression.

Preliminary studies indicate that this compound may act as an inhibitor of IκB kinase 2 (IKK2), a critical enzyme involved in the NF-kB signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. By inhibiting IKK2, the compound could potentially reduce inflammation and inhibit cancer cell proliferation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity for various biological targets associated with inflammatory pathways. The following table summarizes key findings from recent studies:

Study Target Effect IC50 (µM)
Study 1IKK2Inhibition0.5
Study 2COX-2Inhibition0.8
Study 3JAK3Inhibition1.0

These findings suggest that the compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Treatment : A study investigated the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in breast and colon cancer models through apoptosis induction.
  • Autoimmune Disorders : Another case study highlighted its potential in treating autoimmune diseases by demonstrating reduced cytokine production in activated immune cells.

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C22H23ClN2O2/c23-19-7-6-17-8-12-25(20(17)16-19)13-11-24-21(26)22(9-14-27-15-10-22)18-4-2-1-3-5-18/h1-8,12,16H,9-11,13-15H2,(H,24,26)

InChI Key

LHBAPULVYJYDCJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.